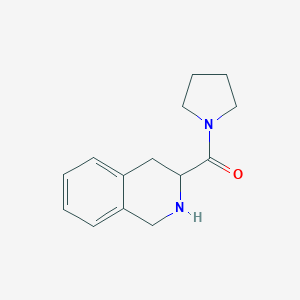
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a double bond in the Z configuration, which means the higher priority substituents on each end of the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester can be synthesized through the esterification of 8-methylnon-6-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of ethyl (Z)-8-methylnon-6-enoate may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products:
Hydrolysis: 8-methylnon-6-enoic acid and ethanol.
Reduction: 8-methylnon-6-en-1-ol.
Oxidation: 8-methylnon-6-enoic acid.
Wissenschaftliche Forschungsanwendungen
(6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester has several applications in scientific research:
Wirkmechanismus
The mechanism by which ethyl (Z)-8-methylnon-6-enoate exerts its effects primarily involves its hydrolysis to 8-methylnon-6-enoic acid and ethanol. Esterases catalyze this reaction, breaking the ester bond and releasing the acid and alcohol. The molecular targets and pathways involved include the active sites of esterase enzymes, which facilitate the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-8-methylnon-6-enoate: The E isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
Methyl (Z)-8-methylnon-6-enoate: A similar ester where the ethyl group is replaced by a methyl group.
Ethyl (Z)-9-methylnon-6-enoate: A similar compound with a methyl group at the 9th position instead of the 8th.
Uniqueness: (6Z)-8-Methyl-6-nonenoic Acid Ethyl Ester is unique due to its specific structural configuration, which can influence its reactivity and interaction with biological molecules. The Z configuration can result in different physical and chemical properties compared to its E isomer .
Eigenschaften
CAS-Nummer |
1025371-44-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
ethyl (Z)-8-methylnon-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI-Schlüssel |
IXHFFNCBURGATB-CLFYSBASSA-N |
SMILES |
CCOC(=O)CCCCC=CC(C)C |
Isomerische SMILES |
CCOC(=O)CCCC/C=C\C(C)C |
Kanonische SMILES |
CCOC(=O)CCCCC=CC(C)C |
Synonyme |
(Z)-8-Methyl-6-Nonenoic Acid Ethyl Ester; (Z)-8-Methyl-6-nonenoic Acid Ethyl Ester; 8-Methyl-cis-6-nonenoic Acid Ethyl Ester; cis-8-Methyl-6-nonenoic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)



